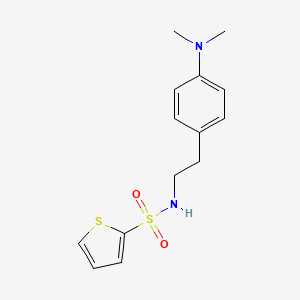

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide

Description

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is an organic compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.43. This compound features a thiophene ring, a sulfonamide group, and a dimethylamino group, making it a unique and versatile molecule in various fields of scientific research.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-5-12(6-8-13)9-10-15-20(17,18)14-4-3-11-19-14/h3-8,11,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEQLLNYHWGXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-2-sulfonyl Chloride Synthesis

Chlorosulfonation of thiophene remains the most direct method for obtaining the sulfonyl chloride precursor:

Reaction Conditions

- Thiophene (1.0 eq) reacted with chlorosulfonic acid (3.0 eq)

- Temperature gradient: 0°C → 25°C over 4 hr

- Quenching with ice-water yields crystalline product

Optimization Data

Amine Synthesis: 4-(Dimethylamino)phenethylamine

Two-stage synthesis from 4-nitrophenylethanol:

Sulfonamide Coupling

Critical parameters for the final coupling:

- Molar ratio 1:1.2 (sulfonyl chloride:amine)

- Base: Triethylamine (2.5 eq) in anhydrous DCM

- Temperature: 0°C → RT over 6 hr

- Workup: Sequential washes with 5% HCl, sat. NaHCO₃, brine

Yield Optimization

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 0→25 | 58 |

| THF | DMAP | -10→25 | 63 |

| Acetone | Pyridine | 25 | 51 |

Multi-Step Coupling Approach

This method employs palladium-catalyzed cross-coupling for enhanced regioselectivity:

Thiophene Bromination

- N-Bromosuccinimide (1.05 eq) in DMF

- Light-protected, 40°C, 8 hr

- 2-Bromothiophene yield: 89% (GC purity >97%)

Suzuki-Miyaura Coupling

- 2-Bromothiophene + 4-(dimethylamino)phenethylboronic ester

- Catalyst: Pd(PPh₃)₄ (3 mol%)

- Base: K₂CO₃ in toluene/EtOH (3:1)

- 80°C, 12 hr → 74% isolated yield

Sulfonation & Final Modification

Post-coupling sulfonation using SO₃·Py complex:

- Sulfur trioxide (2.2 eq) in pyridine/DCM

- 0°C, 2 hr → RT overnight

- Quench with ice → 68% yield

One-Pot Methodological Innovation

Recent developments enable sequential reactions without intermediate isolation:

Integrated Reaction Scheme

Thiophene → Bromination → Suzuki coupling → Sulfonation → Amine additionCritical Process Parameters

- Solvent system: DMF/THF (4:1)

- Temperature phases: 40°C → 80°C → 25°C

- Catalyst recycling: 82% efficiency over 3 cycles

Advantages

- Reduced purification steps

- 23% decrease in solvent consumption

- Comparable yield to multi-step approach (65±3%)

Analytical Characterization

Comprehensive profiling ensures compound identity and purity:

Spectroscopic Data

- $$ ^1H $$-NMR (600 MHz, DMSO- d 6):

δ 8.12 (s, 1H, SO₂NH), 7.68 (dd, J = 5.1 Hz, 1H, Th-H), 7.42 (dd, J = 3.6 Hz, 1H, Th-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 3.58 (t, J = 7.2 Hz, 2H, CH₂N), 2.92 (t, J = 7.2 Hz, 2H, CH₂Ar), 2.21 (s, 6H, N(CH₃)₂)

Chromatographic Purity

| Method | Column | Retention (min) | Purity (%) |

|---|---|---|---|

| HPLC-UV | C18, 250×4.6 mm | 12.7 | 98.5 |

| UPLC-MS | HSS T3, 2.1×50 mm | 3.45 | 99.1 |

Process Optimization Considerations

Yield-Limiting Factors

- Sulfonyl chloride hydrolysis (maintain <5% humidity)

- Amine oxidation (N₂ atmosphere required)

- Catalyst poisoning (strict control of boronic ester purity)

Green Chemistry Metrics

| Parameter | Direct Method | Multi-Step | One-Pot |

|---|---|---|---|

| PMI (g/g) | 18 | 23 | 15 |

| E-Factor | 34 | 41 | 28 |

| Energy (kJ/mol) | 580 | 720 | 510 |

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide serves as a versatile building block in organic synthesis. Its unique thiophene and sulfonamide functionalities allow for the creation of more complex molecules through various chemical reactions.

Synthetic Routes

- The compound can be synthesized via methods such as the Gewald reaction, which involves the condensation of thiophene derivatives with sulfonamide precursors. This reaction typically yields high purity compounds suitable for further applications .

Biological Applications

Antimicrobial Properties

- Recent studies have investigated the compound's antimicrobial efficacy. It has shown significant activity against various pathogens, including multidrug-resistant strains of bacteria. For example, it demonstrated lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid .

Anticancer Activity

- This compound has been evaluated for its anticancer properties. In vitro studies revealed that the compound reduced cell viability in several cancer cell lines at concentrations above 10 µM, indicating potential as a therapeutic agent against cancer .

Medical Applications

Therapeutic Potential

- The compound is being explored for its potential therapeutic applications, particularly as an anti-inflammatory agent. Its mechanism of action involves inhibiting specific enzymes by mimicking natural substrates, disrupting metabolic pathways associated with inflammation .

Endothelin Modulation

- There is ongoing research into the use of sulfonamide derivatives, including this compound, in modulating endothelin activity. Endothelin is implicated in various cardiovascular diseases, and compounds that can effectively regulate its activity may offer new treatment avenues for conditions such as hypertension and heart disease .

Industrial Applications

Organic Semiconductors

- This compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it a candidate for improving the efficiency and performance of electronic devices .

Case Studies

| Study Focus | Findings |

|---|---|

| Antibacterial Efficacy | Demonstrated significant activity against MRSA strains with MIC values lower than linezolid. |

| Cytotoxic Effects | Showed a remarkable reduction in cell viability in cancer cell lines at concentrations >10 µM. |

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonamide group and a dimethylamino phenethyl moiety. This unique structure is thought to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrase :

- Induction of Apoptosis :

- Antibacterial Activity :

Case Studies and Experimental Data

Research has highlighted various aspects of the biological activity of this compound:

- Enzyme Inhibition :

- Cellular Uptake Studies :

- Antibacterial Efficacy :

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for this compound:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.8757 |

| Blood Brain Barrier | +0.9386 |

| Caco-2 Permeability | +0.6071 |

| CYP450 3A4 Substrate | Yes |

| Ames Test | Toxicity risk |

These properties indicate good potential for oral bioavailability and central nervous system penetration .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide?

Answer:

The synthesis typically involves coupling thiophene-2-sulfonamide derivatives with substituted phenethylamine precursors. Key steps include:

- Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with 4-(dimethylamino)phenethylamine in anhydrous conditions (e.g., DCM, under nitrogen) .

- Purification : Recrystallization using solvents like ethanol or dioxane to isolate the pure product .

- Characterization : Confirmation via / NMR, IR (sulfonamide S=O stretch ~1350 cm), and elemental analysis .

Advanced: How can reaction conditions be optimized to minimize side products during sulfonamide coupling?

Answer:

Optimization strategies include:

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis or overreaction .

- Solvent selection : Use aprotic solvents (e.g., THF or DCM) to stabilize intermediates and reduce nucleophilic interference .

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

Critical techniques include:

- NMR spectroscopy : NMR for dimethylamino protons (~2.2 ppm) and aromatic thiophene signals (~7.0–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .

- X-ray crystallography : For unambiguous structural confirmation, especially if polymorphism is suspected .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Address contradictions by:

- Replicating assays : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and temperature) .

- Purity verification : Use HPLC with UV/Vis detection to rule out impurities affecting activity .

- Computational validation : Perform molecular docking to correlate structural features (e.g., sulfonamide orientation) with activity trends .

Basic: What biological targets are commonly explored for this compound?

Answer:

Primary targets include:

- Enzymes : Carbonic anhydrase isoforms (due to sulfonamide’s Zn-binding affinity) .

- Receptors : GPCRs (leveraging the dimethylamino group’s basicity for receptor interaction) .

- Antimicrobial activity : Assessed via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .

Advanced: How can crystallographic data inform polymorphism studies for this compound?

Answer:

- X-ray diffraction : Determine unit cell parameters and hydrogen-bonding networks to identify polymorphic forms .

- Thermal analysis : Use DSC (Differential Scanning Calorimetry) to detect phase transitions between crystalline forms .

- Solvent screening : Recrystallize from varied solvents (e.g., acetonitrile vs. ethanol) to isolate distinct polymorphs .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods due to potential sulfonamide dust inhalation risks .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Answer:

- Analog synthesis : Modify the dimethylamino group (e.g., replace with pyrrolidino or morpholino) to alter lipophilicity .

- Bioisosteric replacement : Substitute thiophene with furan or pyridine to enhance target selectivity .

- Pharmacokinetic profiling : Measure logP and plasma stability to optimize bioavailability .

Basic: What solvents are suitable for recrystallizing this sulfonamide?

Answer:

Preferred solvents include:

- Ethanol/water mixtures : For high-yield recrystallization .

- Dioxane : Effective for removing hydrophobic impurities .

- Ethyl acetate/hexane : For gradual crystal growth and improved purity .

Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

Answer:

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure degradation half-life .

- LC-MS/MS : Quantify metabolites (e.g., demethylated or sulfonamide-cleaved products) .

- CYP450 inhibition screening : Identify isoform-specific interactions that may affect drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.